1-((4-Iodobutoxy)methyl)-4-methoxybenzene
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Overview
Description
1-((4-Iodobutoxy)methyl)-4-methoxybenzene is an organic compound characterized by the presence of an iodobutoxy group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Iodobutoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 1-iodobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The process involves heating the reaction mixture to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Iodobutoxy)methyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobutoxy group can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Alcohols or alkanes.
Scientific Research Applications
1-((4-Iodobutoxy)methyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-((4-Iodobutoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets. The iodobutoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-((4-Bromobutoxy)methyl)-4-methoxybenzene
- 1-((4-Chlorobutoxy)methyl)-4-methoxybenzene
- 1-((4-Fluorobutoxy)methyl)-4-methoxybenzene
Comparison: 1-((4-Iodobutoxy)methyl)-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity result in different steric and electronic effects, influencing the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
1-(4-iodobutoxymethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGTGOQXZXYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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